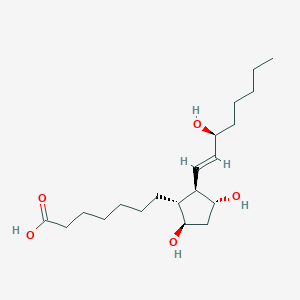

PGF1β

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-JQXWHSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10164-73-5 | |

| Record name | Prostaglandin F1beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010164735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and History of Prostaglandin F1α: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F1α (PGF1α) belongs to the vast family of lipid autacoids known as prostaglandins, which are derived from the enzymatic oxygenation of polyunsaturated fatty acids. These potent, locally acting signaling molecules are involved in a myriad of physiological and pathological processes, making them critical targets for therapeutic intervention. This technical guide provides an in-depth exploration of the pivotal discoveries and historical milestones that led to the isolation, characterization, and understanding of PGF1α. We delve into the key experiments, the brilliant minds behind them, and the evolution of analytical techniques that have shaped our current knowledge of this important eicosanoid.

The Dawn of Prostaglandin Research: An Unidentified Vasodepressor Substance

Systematic studies into the biological activities of what would later be known as prostaglandins began in the 1930s. In 1930, Kurzrock and Lieb observed that human seminal fluid could induce either contraction or relaxation of isolated uterine strips[1]. This seminal observation laid the groundwork for future investigations. The term "prostaglandin" was first coined in 1935 by the Swedish physiologist Ulf von Euler, who, along with M.W. Goldblatt, independently identified a vasodepressor and smooth muscle-stimulating substance in human semen and sheep vesicular glands[1][2][3]. Von Euler named the substance "prostaglandin," believing it originated from the prostate gland, a notion later found to be imprecise as seminal vesicles are the primary source[1][4].

For nearly two decades, the chemical nature of this mysterious substance remained elusive due to its instability and low concentrations in tissues. The breakthrough came in the 1950s and 1960s through the pioneering work of Sune K. Bergström and his colleague Bengt I. Samuelsson at the Karolinska Institute in Sweden, for which they, along with John R. Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982[5][6][7][8].

The Landmark Isolation and Structural Elucidation of Prostaglandin F1α

Sune Bergström took on the challenge of isolating and characterizing the active principles from sheep vesicular glands. His team's meticulous work, employing sophisticated separation techniques for the time, led to the isolation of the first crystalline prostaglandins.

Key Experiment: Isolation of Prostaglandin F from Sheep Prostate Glands

Detailed Methodology:

The isolation procedure, as described by Bergström and Sjövall in their 1960 publication, was a multi-step process involving extraction, solvent partitioning, and chromatography.

-

Extraction: Dried sheep prostate glands were suspended in water, followed by the addition of ethanol to precipitate proteins and other insoluble materials. The ethanolic extract, containing the crude prostaglandins, was then concentrated under vacuum.

-

Solvent Partitioning: The concentrated extract was subjected to a series of liquid-liquid extractions to separate the acidic prostaglandins from neutral and basic lipids. The crude extract was first washed with ether. The aqueous phase was then acidified to pH 3 with hydrochloric acid and extracted with ether to move the acidic prostaglandins into the organic phase.

-

Countercurrent Distribution: This was a critical step for the separation of the different prostaglandins. A Craig countercurrent distribution apparatus was employed, using a solvent system of ether and buffer. This technique allowed for the separation of compounds based on their differential partitioning between the two immiscible liquid phases over hundreds of transfers.

-

Crystallization: Through this rigorous purification process, Bergström and his team were able to obtain a crystalline compound they named "prostaglandin F" (PGF).

Structural Determination

Following its isolation, the chemical structure of PGF1α was determined through a combination of classical chemical degradation techniques and modern analytical methods. The empirical formula was established as C20H36O5. Through a series of elegant chemical experiments, including ozonolysis and mass spectrometry, Bergström, Ryhage, Samuelsson, and Sjövall published the complete structures of PGE1, PGF1α, and PGF1β in 1963[2]. PGF1α was identified as a 20-carbon carboxylic acid containing a cyclopentane ring and two hydroxyl groups.

| Property | Value |

| Chemical Formula | C20H36O5 |

| Molar Mass | 356.5 g/mol |

| Structure | 20-carbon carboxylic acid with a cyclopentane ring |

Biosynthesis of Prostaglandin F1α

The groundbreaking work of Bengt Samuelsson in the 1960s unraveled the biosynthetic pathway of prostaglandins. He demonstrated that prostaglandins are synthesized from polyunsaturated fatty acids. Specifically, PGF1α is derived from dihomo-γ-linolenic acid (DGLA) through the action of the cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase.

The biosynthesis is a two-step process catalyzed by the COX enzyme:

-

Cyclooxygenase Activity: The enzyme incorporates two molecules of oxygen into DGLA to form the unstable endoperoxide intermediate, Prostaglandin G1 (PGG1).

-

Peroxidase Activity: The same enzyme then reduces the hydroperoxy group on PGG1 to a hydroxyl group, forming Prostaglandin H1 (PGH1).

PGH1 is a pivotal intermediate that can be further metabolized by specific synthases to produce various prostaglandins, including PGF1α.

Prostaglandin F1α Signaling Pathway

PGF1α, like other prostaglandins, exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The primary receptor for PGF series prostaglandins is the FP receptor. The binding of PGF1α to the FP receptor initiates a cascade of intracellular events.

The FP receptor is coupled to a Gq protein. Upon ligand binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction.

Evolution of Analytical Techniques for Prostaglandin F1α Quantification

The development of sensitive and specific analytical methods has been crucial for advancing our understanding of the physiological roles of PGF1α.

Early Bioassays

Initially, the presence and activity of prostaglandins were determined using bioassays, such as the contraction of rabbit intestinal strips. While these methods were instrumental in the early stages of discovery, they lacked specificity and were not quantitative.

Gas Chromatography-Mass Spectrometry (GC-MS)

The advent of GC-MS in the 1970s revolutionized prostaglandin analysis. This technique offered high sensitivity and specificity, allowing for the accurate quantification of different prostaglandins in biological samples.

Experimental Workflow: GC-MS Analysis of PGF1α

Radioimmunoassay (RIA)

Radioimmunoassay, developed in the late 1960s and 1970s, provided a highly sensitive method for quantifying prostaglandins in biological fluids. This technique relies on the competition between a radiolabeled prostaglandin and the unlabeled prostaglandin in the sample for binding to a specific antibody.

Experimental Workflow: Radioimmunoassay for PGF1α

Conclusion

The journey of Prostaglandin F1α from an unidentified biological activity in seminal fluid to a well-characterized lipid mediator with a defined biosynthetic and signaling pathway is a testament to the perseverance and ingenuity of scientists like Ulf von Euler, Sune Bergström, and Bengt Samuelsson. Their foundational work not only unraveled the complexities of the prostaglandin system but also opened up new avenues for drug discovery and development. The evolution of analytical techniques has further empowered researchers to probe the intricate roles of PGF1α in health and disease. This historical perspective provides a crucial context for contemporary research and the ongoing quest to harness the therapeutic potential of modulating prostaglandin pathways.

References

- 1. scispace.com [scispace.com]

- 2. [PDF] The isolation of prostaglandin F from sheep prostate glands. | Semantic Scholar [semanticscholar.org]

- 3. The quantitative analysis of 6-keto PGF1 alpha in biological fluids by stable isotope dilution utilizing gas chromatography-mass spectrometry (GC-MS) [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cortisol - Wikipedia [en.wikipedia.org]

- 5. A comparison of the quantitative analysis of 6-oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytokine - Wikipedia [en.wikipedia.org]

- 8. A radioimmunoassay for 6-keto-prostaglandin F1 alpha utilizing an antiserum against 6-methoxime-prostaglandin F1 alpha. Application to study renal in vitro synthesis of prostacyclin. | Sigma-Aldrich [merckmillipore.com]

The Synthesis of Prostaglandin F1 Alpha from Dihomo-γ-Linolenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F1 alpha (PGF1α) is a member of the series-1 prostanoids, a class of lipid mediators involved in various physiological and pathological processes. Unlike the more commonly studied series-2 prostaglandins derived from arachidonic acid, PGF1α originates from dihomo-γ-linolenic acid (DGLA). This distinction in precursor fatty acid leads to a unique biosynthetic pathway and potentially different biological activities, making it a molecule of significant interest in inflammation, vascular biology, and drug development. This technical guide provides an in-depth overview of the core synthesis pathway of PGF1α from DGLA, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Synthesis Pathway

The synthesis of PGF1α is a multi-step enzymatic cascade initiated by the release of DGLA from the cell membrane. The pathway proceeds through the formation of an unstable intermediate, prostaglandin H1 (PGH1), which is then converted to PGF1α.

Step 1: Liberation of Dihomo-γ-Linolenic Acid (DGLA)

The synthesis is initiated by the enzymatic release of DGLA from the sn-2 position of membrane phospholipids. This reaction is catalyzed by phospholipase A2 (PLA2) , an enzyme activated by various stimuli, including inflammatory signals.

Step 2: Conversion of DGLA to Prostaglandin H1 (PGH1)

Free DGLA is the substrate for the bifunctional enzyme prostaglandin H synthase (PGHS) , more commonly known as cyclooxygenase (COX) . Both isoforms, COX-1 and COX-2, can catalyze this reaction. The enzyme first exhibits its cyclooxygenase activity, converting DGLA to an unstable intermediate, prostaglandin G1 (PGG1). Subsequently, the peroxidase activity of the same enzyme reduces PGG1 to prostaglandin H1 (PGH1)[1].

Step 3: Conversion of PGH1 to Prostaglandin F1α (PGF1α)

The final step in the synthesis of PGF1α is the reduction of the endoperoxide group of PGH1. While the specific enzyme catalyzing this reaction for PGH1 has not been definitively characterized in all tissues, it is highly probable that enzymes with known prostaglandin F synthase activity are responsible. These include Prostaglandin F synthase (PGFS) and other members of the aldo-keto reductase (AKR) superfamily , which are known to convert PGH2 to PGF2α[2][3]. These enzymes utilize NADPH as a cofactor to reduce the ketone group at C-9 of the cyclopentane ring to a hydroxyl group, forming PGF1α.

Quantitative Data

The enzymatic conversion of DGLA to PGF1α is governed by the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for the key enzymatic steps.

| Substrate | Enzyme | Km (µM) | Vmax (relative activity) | Source |

| Dihomo-γ-linolenic acid | COX-1 | - | Lower preference compared to Arachidonic Acid | [4] |

| Arachidonic Acid | COX-1 | - | Higher preference | [4] |

| Dihomo-γ-linolenic acid | COX-2 | Similar to Arachidonic Acid | Similar to Arachidonic Acid | [4] |

| Arachidonic Acid | COX-2 | Similar to Dihomo-γ-linolenic acid | Similar to Dihomo-γ-linolenic acid | [4] |

| Substrate | Enzyme | Km (µM) | Cofactor | Source |

| Prostaglandin H2 | Prostaglandin F Synthase (Bovine Lung) | 7 | NADPH | [5] |

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis, purification, and quantification of PGF1α.

In Vitro Synthesis of PGF1α from Dihomo-γ-Linolenic Acid

This protocol describes the enzymatic synthesis of PGF1α using purified COX and PGF synthase enzymes.

Materials:

-

Dihomo-γ-linolenic acid (DGLA)

-

Purified COX-1 or COX-2 enzyme

-

Purified Prostaglandin F Synthase (or a suitable aldo-keto reductase)

-

Reaction Buffer: 0.1 M Tris-HCl, pH 8.0

-

Heme

-

NADPH

-

Glutathione (reduced)

-

Indomethacin (optional, as a control)

-

Ethyl acetate

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 1 µM heme, and the desired concentration of DGLA (e.g., 10-100 µM).

-

Enzyme Addition (COX): Add purified COX-1 or COX-2 enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 10-50 µg/mL is recommended.

-

Incubation (PGH1 Synthesis): Incubate the reaction mixture at 37°C for 10-15 minutes to allow for the conversion of DGLA to PGH1.

-

Enzyme Addition (PGF Synthase): To the reaction mixture containing PGH1, add purified Prostaglandin F Synthase and NADPH (final concentration 1 mM).

-

Incubation (PGF1α Synthesis): Continue the incubation at 37°C for an additional 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate and vortexing vigorously.

-

Extraction: Centrifuge the mixture to separate the organic and aqueous phases. Carefully collect the upper organic phase containing the prostaglandins. Repeat the extraction of the aqueous phase with another 2 volumes of ethyl acetate.

-

Drying: Pool the organic extracts and evaporate the solvent under a stream of nitrogen gas.

-

Resuspension: Resuspend the dried extract in a small volume of a suitable solvent (e.g., ethanol or mobile phase for HPLC) for further analysis.

Purification of PGF1α

Thin-Layer Chromatography (TLC):

-

Spot the resuspended extract onto a silica gel TLC plate.

-

Develop the plate using a solvent system such as the organic phase of ethyl acetate/acetic acid/isooctane/water (110:20:50:100, v/v/v/v).

-

Visualize the spots using iodine vapor or by spraying with a suitable reagent (e.g., phosphomolybdic acid) followed by heating.

-

Scrape the silica band corresponding to the PGF1α standard and elute the prostaglandin from the silica with a polar solvent like methanol.

High-Performance Liquid Chromatography (HPLC):

-

Inject the resuspended extract or the eluted TLC sample onto a C18 reverse-phase HPLC column.

-

Elute the prostaglandins using a gradient of acetonitrile in water/acetic acid. For example, a linear gradient from 20% to 80% acetonitrile in water containing 0.05% acetic acid over 30 minutes.

-

Monitor the elution profile at a wavelength of 192-210 nm.

-

Collect the fraction corresponding to the retention time of a PGF1α standard.

Quantification of PGF1α

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercially available PGF1α ELISA kit.

-

Follow the manufacturer's instructions for sample preparation and assay procedure.

-

This method offers high sensitivity and is suitable for quantifying PGF1α in biological samples and in vitro synthesis reactions.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the purified PGF1α to form a volatile ester (e.g., methyl ester) and a silyl ether of the hydroxyl groups (e.g., trimethylsilyl ether).

-

Analyze the derivatized sample by GC-MS.

-

This method provides high specificity and allows for accurate quantification, especially when using a deuterated internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PGF1α synthesis pathway and a typical experimental workflow.

References

- 1. Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs and in vitro inhibition of PGHS-isoenzyms by polyunsaturated fatty acids from Platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A radioimmunoassay for 6-keto-prostaglandin F1 alpha utilizing an antiserum against 6-methoxime-prostaglandin F1 alpha. Application to study renal in vitro synthesis of prostacyclin. | Sigma-Aldrich [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. On-line sample clean-up and HPLC analysis of prostaglandins in urine, amniotic fluid, and plasma using a column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin H<sub>2</sub> synthase-1 [ks.uiuc.edu]

Prostaglandin F1 Alpha (PGF1α): A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin F1 alpha (PGF1α) is a naturally occurring eicosanoid, a class of lipid signaling molecules derived from fatty acids. As a member of the prostaglandin family, PGF1α is involved in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the core biological functions of PGF1α, including its signaling pathways, effects on smooth muscle, and its debated role in cytoprotection. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its mechanism of action, quantitative data, and relevant experimental protocols.

Introduction

Prostaglandin F1α is a metabolite of Prostaglandin E1 and belongs to the F-series of prostaglandins.[1] Like other eicosanoids, PGF1α acts locally as a signaling molecule, exerting its effects in a paracrine or autocrine fashion through receptor-mediated G-protein linked signaling pathways.[1] Its biological activities are diverse, with notable effects on smooth muscle contraction. While often overshadowed in research by the more potent Prostaglandin F2α (PGF2α), understanding the specific roles of PGF1α is crucial for a complete picture of prostanoid biology and pharmacology.

Signaling Pathway

Prostaglandin F1α is believed to exert its effects primarily through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is most potently activated by PGF2α, and while specific binding affinity data for PGF1α is limited, it is generally considered to be a less potent agonist. Upon binding of PGF1α to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein, Gq.

The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of downstream target proteins, resulting in a cellular response, such as smooth muscle contraction.

Biological Functions and Quantitative Data

The primary and most well-documented biological function of Prostaglandin F1α is the contraction of smooth muscle. However, its role in other physiological processes, such as cytoprotection, remains a subject of investigation and some debate.

Smooth Muscle Contraction

PGF1α has been shown to induce contractions in various smooth muscle tissues, including the urinary tract.[2] However, its potency is generally observed to be lower than that of PGF2α.[2] Specific EC50 values for PGF1α-induced smooth muscle contraction are not widely reported in the literature, necessitating direct experimental determination for specific tissues of interest.

| Parameter | Value | Tissue/Model | Reference |

| Relative Potency | PGF2α > PGF1α | Human Urinary Bladder Smooth Muscle | [2] |

Cytoprotection

The role of PGF1α as a cytoprotective agent is not definitively established. While some sources suggest a general cytoprotective function for prostaglandins, studies on 6-keto-prostaglandin-F1α, a stable metabolite of PGF1α, have indicated a lack of cytoprotective effect in the rat gastric mucosa against stress and indomethacin-induced ulceration. In fact, at certain doses, it was observed to potentially facilitate ulceration.[1] This contrasts with the known cytoprotective effects of other prostaglandins like PGE2. Further research is required to elucidate the specific role, if any, of PGF1α in gastric cytoprotection.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the biological functions of Prostaglandin F1α. Researchers should optimize these protocols for their specific experimental systems.

Isolated Smooth Muscle Contraction Assay

This assay is used to determine the contractile effect of PGF1α on smooth muscle tissues.

Workflow:

Methodology:

-

Tissue Preparation: A smooth muscle tissue of interest (e.g., guinea pig ileum, rat uterus) is dissected and prepared into longitudinal or circular strips of appropriate dimensions.

-

Mounting: The tissue strip is mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to a force-displacement transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a predetermined basal tension.

-

Drug Administration: A cumulative concentration-response curve is generated by adding PGF1α to the organ bath in increasing logarithmic concentrations. The tissue is allowed to reach a stable contraction at each concentration before the next addition.

-

Data Acquisition: The isometric contractions are recorded using a data acquisition system connected to the force-displacement transducer.

-

Data Analysis: The magnitude of contraction is plotted against the logarithm of the PGF1α concentration to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) can be calculated from this curve.

Gastric Cytoprotection Assay (In Vivo)

This assay evaluates the potential of PGF1α to protect the gastric mucosa from injury induced by a necrotizing agent.

Workflow:

Methodology:

-

Animal Preparation: Animals (e.g., Wistar rats) are fasted for 24 hours with free access to water.

-

Drug Administration: PGF1α is administered at various doses, typically orally or subcutaneously. A control group receives the vehicle.

-

Induction of Gastric Injury: After a predetermined time (e.g., 30 minutes), a necrotizing agent (e.g., 1 ml of absolute ethanol) is administered orally.

-

Sample Collection: One hour after the administration of the necrotizing agent, the animals are euthanized, and their stomachs are removed.

-

Lesion Assessment: The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions. The severity of the lesions can be scored based on their number and size (ulcer index). For a more detailed analysis, tissue samples can be collected for histological examination.

-

Data Analysis: The ulcer indices of the PGF1α-treated groups are compared to the control group to determine the extent of cytoprotection.

Quantitative Analysis of PGF1α

The concentration of PGF1α in biological samples can be determined using various analytical techniques, with radioimmunoassay (RIA) and gas chromatography-mass spectrometry (GC-MS) being common methods.

4.3.1. Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying PGF1α. The assay is based on the competition between unlabeled PGF1α in the sample and a fixed amount of radiolabeled PGF1α for a limited number of antibody binding sites.

General Protocol Outline:

-

Sample Preparation: Extraction and purification of prostaglandins from the biological matrix (e.g., plasma, urine) are often necessary to remove interfering substances.

-

Assay Setup: A standard curve is prepared using known concentrations of unlabeled PGF1α. Samples and standards are incubated with a specific anti-PGF1α antibody and a tracer amount of radiolabeled PGF1α (e.g., [3H]-PGF1α).

-

Separation: The antibody-bound PGF1α is separated from the free PGF1α.

-

Detection: The radioactivity of the bound or free fraction is measured using a scintillation counter.

-

Quantification: The concentration of PGF1α in the samples is determined by comparing their results to the standard curve.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity for the quantification of PGF1α. This method involves the derivatization of PGF1α to increase its volatility and thermal stability for gas chromatographic separation, followed by mass spectrometric detection.

General Protocol Outline:

-

Sample Preparation: PGF1α is extracted from the biological matrix and purified, often using solid-phase extraction (SPE).

-

Derivatization: The carboxyl and hydroxyl groups of PGF1α are derivatized (e.g., methylation followed by silylation) to make the molecule suitable for GC analysis.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

-

MS Detection: The separated components are introduced into a mass spectrometer for detection and quantification, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

Quantification: The concentration of PGF1α is determined by comparing the peak area of the analyte in the sample to that of a known amount of an internal standard (e.g., a deuterated analog of PGF1α).

Conclusion

Prostaglandin F1α is a bioactive lipid mediator with a primary role in smooth muscle contraction. Its signaling is likely mediated by the FP receptor through the Gq pathway, leading to an increase in intracellular calcium. While its contractile effects are well-established, its role in cytoprotection remains an area for further investigation, with current evidence suggesting it may not share the protective properties of other prostaglandins in the gastric mucosa. The lack of extensive quantitative data and specific experimental protocols for PGF1α highlights the need for further research to fully understand its physiological and pathological significance. This guide provides a foundational understanding for researchers and drug development professionals to design and execute further studies on this important, yet under-characterized, eicosanoid.

References

Prostaglandin F1 Alpha (PGF1α): A Technical Guide to its Signaling Pathway and Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin F1 alpha (PGF1α) is a biologically active lipid mediator derived from dihomo-γ-linolenic acid via the cyclooxygenase (COX) pathway.[1] As a member of the prostaglandin family, it exerts its effects by interacting with specific cell surface receptors, primarily the prostaglandin F receptor (FP receptor). Although often studied in the context of its more potent analog, PGF2α, PGF1α plays a role in various physiological processes, including smooth muscle contraction and vascular tone modulation.[1] This technical guide provides an in-depth overview of the PGF1α signaling pathway, its interaction with the FP receptor, and detailed experimental protocols for its investigation.

PGF1α Receptor and Binding Profile

PGF1α primarily interacts with the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like receptor family.[2][3] While PGF2α is the cognate and most potent ligand for the FP receptor, PGF1α also binds to this receptor, albeit with lower affinity and potency.

Receptor Binding Affinity

Quantitative data on the direct binding affinity of PGF1α to the FP receptor is limited in the available literature. However, competitive binding assays consistently demonstrate that PGF1α is a less potent competitor for the FP receptor binding site compared to PGF2α. In studies using bovine corpus luteum cell membranes, unlabeled PGF1α was less effective than unlabeled PGF2α in inhibiting the binding of radiolabeled [3H]PGF2α.[1]

| Ligand | Receptor | Tissue/Cell Type | Relative Potency (vs. PGF2α) | Reference |

| PGF1α | FP Receptor | Bovine Corpus Luteum | Less effective inhibitor | [1] |

| PGF1α | FP Receptor | Ovine Corpus Luteum | 8% of the relative potency | [1] |

The PGF1α Signaling Cascade

Upon binding to the FP receptor, PGF1α initiates a cascade of intracellular events primarily mediated by the Gq family of G proteins.[2][4] This signaling pathway leads to the activation of phospholipase C and the subsequent mobilization of intracellular calcium, which are central to the physiological effects of PGF1α.

G-Protein Coupling and Second Messenger Generation

The FP receptor is coupled to the Gαq subunit of the heterotrimeric G protein.[4] Activation of the receptor by PGF1α induces a conformational change, leading to the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates from the βγ subunits and stimulates its downstream effector, phospholipase C (PLC).[3][4]

PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

Calcium Mobilization and Protein Kinase C Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This rapid increase in intracellular calcium concentration is a hallmark of PGF1α signaling.

The other second messenger, DAG, remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates members of the Protein Kinase C (PKC) family.[6][7] Activated PKC then phosphorylates a variety of downstream target proteins on serine and threonine residues, leading to a cellular response.

Downstream Signaling Pathways

The activation of the PGF1α signaling cascade can also lead to the activation of other downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3] The activation of ERK is often mediated by PKC and plays a role in regulating gene expression and cell proliferation.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the PGF1α signaling pathway.

Radioligand Competition Binding Assay

This protocol is adapted from methods used for PGF2α and can be optimized for PGF1α.

Objective: To determine the relative binding affinity of PGF1α for the FP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PGF2α).

Materials:

-

Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

-

[3H]PGF2α (radiolabeled ligand).

-

Unlabeled PGF1α and PGF2α (for standard curve and competition).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare cell membranes and determine protein concentration using a standard method (e.g., Bradford assay).

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total binding: Cell membranes + [3H]PGF2α.

-

Non-specific binding: Cell membranes + [3H]PGF2α + a high concentration of unlabeled PGF2α (e.g., 10 µM).

-

Competition: Cell membranes + [3H]PGF2α + increasing concentrations of unlabeled PGF1α.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 2 hours).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of PGF1α and determine the IC50 value (the concentration of PGF1α that inhibits 50% of specific [3H]PGF2α binding).

-

The Ki (inhibition constant) for PGF1α can be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to PGF1α stimulation.

Materials:

-

Cells expressing the FP receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

PGF1α stock solution.

-

Ionomycin (positive control).

-

EGTA (negative control).

-

Fluorescence plate reader or flow cytometer with appropriate filters.

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Remove culture medium and load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS to each well and allow the cells to equilibrate for 15-20 minutes at room temperature.

-

Measure the baseline fluorescence using the fluorescence plate reader or flow cytometer.

-

Add varying concentrations of PGF1α to the wells and immediately begin kinetic fluorescence readings.

-

After the PGF1α-induced response has returned to baseline, add ionomycin to determine the maximum calcium response.

-

In separate wells, add EGTA prior to PGF1α to chelate extracellular calcium and assess the contribution of intracellular calcium stores.

-

Analyze the data by calculating the change in fluorescence intensity over baseline. Plot the peak response against the log concentration of PGF1α to determine the EC50 value.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the activation of PKC in response to PGF1α stimulation.

Materials:

-

Cells expressing the FP receptor.

-

PGF1α stock solution.

-

Cell lysis buffer.

-

PKC activity assay kit (commercially available kits often use a specific peptide substrate and a phospho-specific antibody).

-

Protein concentration assay reagents.

-

Microplate reader.

Procedure:

-

Culture cells to near confluency and then serum-starve for 4-6 hours.

-

Treat the cells with varying concentrations of PGF1α for a predetermined time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and then lyse the cells using the provided lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Perform the PKC activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a PKC substrate and ATP, followed by detection of the phosphorylated substrate using a specific antibody and a colorimetric or fluorescent readout.

-

Normalize the PKC activity to the total protein concentration for each sample.

-

Plot the PKC activity against the log concentration of PGF1α to determine the dose-response relationship.

Conclusion

PGF1α, while being a less potent analog of PGF2α, is an important signaling molecule that acts through the FP receptor to initiate a Gq-mediated signaling cascade. The primary downstream effects include the activation of phospholipase C, generation of IP3 and DAG, mobilization of intracellular calcium, and activation of protein kinase C. These events can subsequently trigger further downstream pathways such as the MAPK/ERK cascade, leading to various cellular responses. The experimental protocols provided in this guide offer a framework for the detailed investigation of PGF1α signaling, which is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the prostaglandin signaling network. Further research is warranted to delineate the specific quantitative aspects of PGF1α-receptor interactions and the full spectrum of its downstream signaling targets.

References

- 1. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Prostaglandin F2 alpha (PGF2 alpha) triggers protein kinase C (PKC) and tyrosine kinase activity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidized low density lipoprotein stimulates protein kinase C (PKC) activity and expression of PKC-isotypes via prostaglandin-H-synthase in P388D1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

6-keto-PGF1 alpha: A Comprehensive Technical Guide to its Role as a Stable Metabolite of Prostacyclin (PGI2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, is a critical signaling molecule in cardiovascular homeostasis. However, its inherent instability and short half-life in vivo present significant challenges for direct measurement. This technical guide provides an in-depth exploration of 6-keto-prostaglandin F1 alpha (6-keto-PGF1α), the stable, inactive hydrolysis product of PGI2. Due to its direct and stoichiometric relationship with its parent compound, 6-keto-PGF1α serves as a reliable and widely used surrogate biomarker for PGI2 production. This document details the biochemical pathway of PGI2 synthesis and degradation, provides a comparative summary of quantitative data, outlines detailed experimental protocols for the measurement of 6-keto-PGF1α, and presents visual diagrams of the relevant signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to accurately assess PGI2 activity through the quantification of its stable metabolite, 6-keto-PGF1α.

Introduction

Prostacyclin (PGI2) is a lipid mediator belonging to the prostanoid family, synthesized from arachidonic acid primarily by vascular endothelial cells.[1] It plays a crucial role in regulating vascular tone, preventing thrombosis, and modulating inflammation.[1][2] The physiological effects of PGI2 are mediated through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor that activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in smooth muscle relaxation and inhibition of platelet activation.

Despite its physiological significance, the direct measurement of PGI2 in biological samples is hampered by its extreme instability, with a half-life of only 2-3 minutes.[1] PGI2 rapidly undergoes non-enzymatic hydrolysis to form the chemically stable but biologically inactive metabolite, 6-keto-prostaglandin F1 alpha (6-keto-PGF1α).[3] This inherent stability makes 6-keto-PGF1α an excellent surrogate marker for PGI2 biosynthesis. The measurement of 6-keto-PGF1α levels in various biological matrices, such as plasma, urine, and cell culture supernatants, provides a reliable and accurate assessment of endogenous PGI2 production.

Biochemical Pathway of PGI2 Synthesis and Metabolism

The formation of 6-keto-PGF1α is the terminal step in a multi-enzyme cascade that begins with the release of arachidonic acid from membrane phospholipids.

Synthesis of Prostacyclin (PGI2)

The synthesis of PGI2 is initiated by the release of arachidonic acid from the cell membrane by the action of phospholipase A2.[4] Free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate prostaglandin H2 (PGH2).[5] Finally, prostacyclin synthase, an enzyme predominantly expressed in endothelial cells, converts PGH2 to PGI2.[6]

Conversion of PGI2 to 6-keto-PGF1α

PGI2 is chemically unstable and rapidly hydrolyzes in aqueous solution to the more stable compound, 6-keto-PGF1α.[3] This conversion is a non-enzymatic hydration reaction. The subsequent metabolic fate of 6-keto-PGF1α involves further enzymatic degradation to other metabolites, such as 2,3-dinor-6-keto-PGF1α, which are then excreted in the urine.[1]

Quantitative Data Summary

The concentration of 6-keto-PGF1α can vary depending on the biological matrix, species, and physiological state. The following table summarizes key quantitative data for 6-keto-PGF1α.

| Parameter | Value | Species | Matrix | Reference |

| Half-life (post-PGI2 infusion) | ~30 minutes | Human | Plasma | [7] |

| Mean Plasma Concentration | 1.9 ± 0.8 pg/mL | Human | Plasma | [8][9] |

| Plasma Concentration Range (Healthy Subjects) | 92.7 - 394.5 pg/mL | Human | Plasma | [7] |

| Mean Urine Concentration | 92 ± 51 pg/mL | Human | Urine | [8] |

| Mean Urine Concentration (Creatinine Corrected) | 168 ± 91 pg/mg creatinine | Human | Urine | [8] |

| LC-MS/MS Assay Range | 50.0 - 5000 pg/mL | Human | Plasma | [10] |

| ELISA Kit Assay Range | 1.6 - 1,000 pg/mL | Multiple | Multiple | [1] |

| ELISA Kit Sensitivity (80% B/B0) | 6 pg/mL | Multiple | Multiple | [1] |

| Radioimmunoassay Detection Limit | 12.6 pg/mL | Human | Plasma | [7] |

Experimental Protocols for the Measurement of 6-keto-PGF1α

The accurate quantification of 6-keto-PGF1α is crucial for assessing PGI2 production. Several analytical methods are available, each with its own advantages and limitations.

Sample Collection and Preparation

Proper sample handling is critical to prevent artificial elevation of 6-keto-PGF1α levels.

-

Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). To minimize platelet activation, which can lead to ex vivo prostaglandin synthesis, centrifugation should be performed promptly at low temperatures (2-8°C).[11] For enhanced purity, a second centrifugation at a higher speed (e.g., 10,000 x g) is recommended to remove residual platelets.[11]

-

Urine: Urine samples should be collected in sterile containers and centrifuged to remove any particulate matter.[11]

-

Cell Culture Supernatant: Supernatants should be centrifuged to pellet any cells or debris before analysis.[11]

-

Storage: All samples should be stored at -20°C or lower if not analyzed immediately to prevent degradation.[11]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying 6-keto-PGF1α. It is based on the principle of competitive binding.

Principle: In a competitive ELISA, 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled 6-keto-PGF1α for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-labeled 6-keto-PGF1α that binds to the antibody is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

Detailed Methodology:

-

Standard Preparation: Prepare a serial dilution of the 6-keto-PGF1α standard to generate a standard curve.

-

Sample Addition: Add standards and samples to the wells of the antibody-coated microplate.

-

Competitive Binding: Add a fixed amount of biotinylated 6-keto-PGF1α to each well. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.[11]

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well, which binds to the biotinylated 6-keto-PGF1α. Incubate and wash again.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

-

Reaction Stoppage: Stop the reaction with a stop solution.

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of 6-keto-PGF1α in the samples by interpolating their absorbance values from the standard curve.

References

- 1. youtube.com [youtube.com]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. byabscience.com [byabscience.com]

The Physiological Role of PGF-Series Prostaglandins in Vascular Tone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary

Prostaglandins of the F-series, particularly Prostaglandin F2α (PGF2α), are potent regulators of vascular smooth muscle tone. Contrary to the initial hypothesis of a primary vasodilatory role for PGF1α, the available scientific evidence points towards PGF2α being a significant vasoconstrictor in a multitude of vascular beds. The physiological effects of PGF1α on vascular tone are less characterized, with existing literature suggesting it is substantially less potent than PGF2α. This technical guide provides an in-depth analysis of the physiological role of PGF-series prostaglandins in the vasculature, with a primary focus on the well-documented vasoconstrictor actions of PGF2α. This document details the underlying signaling pathways, summarizes quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.

Introduction: PGF-Series Prostaglandins and Vascular Homeostasis

Prostaglandins are a group of lipid compounds with diverse hormone-like effects. The F-series prostaglandins, PGF1α and PGF2α, are synthesized from prostaglandin H2 (PGH2) through the action of prostaglandin F synthase. While both are structurally similar, their physiological roles and potencies can differ significantly. PGF2α, in particular, has been extensively studied for its role in various physiological processes, including uterine contraction and, pertinently, the regulation of vascular tone.[1][2] The interaction of these prostaglandins with their cognate receptors on vascular smooth muscle cells (VSMCs) initiates signaling cascades that modulate vascular resistance and blood flow.

The Predominant Vasoconstrictor Role of Prostaglandin F2α

Numerous studies have firmly established PGF2α as a potent vasoconstrictor in a wide range of vascular beds, including mesenteric, renal, and pulmonary arteries.[3][4][5] Its effects are mediated primarily through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][6]

Signaling Pathways of PGF2α-Induced Vasoconstriction

The binding of PGF2α to the FP receptor on vascular smooth muscle cells initiates a well-defined signaling cascade that leads to cellular contraction.

-

Gq/11 Protein Activation: The FP receptor is coupled to the Gq/11 family of G proteins. Ligand binding induces a conformational change in the receptor, leading to the activation of Gq/11.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Calcium-Calmodulin and Myosin Light Chain Kinase (MLCK) Activation: The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK).

-

Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which in turn enables the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.

-

RhoA/Rho Kinase Pathway: In addition to the PLC/IP3 pathway, the FP receptor can also activate the RhoA/Rho kinase pathway, which contributes to vasoconstriction by inhibiting myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state.

The Vascular Effects of Prostaglandin F1α: An Area for Further Research

In contrast to PGF2α, the direct effects of PGF1α on vascular tone are not well-documented in the scientific literature. Where it is mentioned, it is generally considered to be significantly less potent than PGF2α in inducing vasoconstriction. There is currently a lack of substantial evidence to support a primary or potent vasodilatory role for PGF1α. The limited data available suggest that its contribution to the overall regulation of vascular tone is likely minor compared to other prostaglandins. Further research is required to fully elucidate the specific vascular effects and signaling pathways of PGF1α.

Quantitative Data on PGF-Series Prostaglandin Vascular Effects

The following table summarizes quantitative data on the vasoconstrictor effects of PGF2α in various isolated artery preparations. Data for PGF1α is largely unavailable in a comparable format due to the limited research on its vascular effects.

| Prostaglandin | Vascular Bed | Species | EC50 (M) | Maximal Contraction (% of KCl response) | Reference |

| PGF2α | Rat Thoracic Aorta | Rat | 2.68 x 10⁻⁷ | Not Reported | [7] |

| PGF2α | Human Uterine Artery (extramyometrial) | Human | Potent, concentration-dependent contraction | Not specified | [4] |

| PGF2α | Canine Lobar Vein | Dog | Dose-dependent increase in isometric tension | Not specified | [3] |

| PGF2α | Rat Mesenteric Artery | Rat | Potentiates norepinephrine-induced contraction at 10⁻⁸ M | Not applicable | [5] |

EC50: The concentration of an agonist that gives 50% of the maximal response. Data for PGF1α is not included due to a lack of available quantitative studies on its direct vasoconstrictor or vasodilator effects.

Experimental Protocols

The investigation of the vascular effects of PGF-series prostaglandins typically involves in vitro studies using isolated arterial rings. This methodology allows for the direct assessment of the contractile or relaxant properties of these compounds on vascular smooth muscle.

Isometric Tension Studies in Isolated Arterial Rings

Objective: To measure the contractile or relaxant response of an isolated artery to PGF2α.

Methodology:

-

Tissue Preparation:

-

A segment of the desired artery (e.g., thoracic aorta, mesenteric artery) is carefully dissected from a euthanized animal.

-

The artery is placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Adherent connective and adipose tissue is removed under a dissecting microscope.

-

The artery is cut into rings of approximately 2-4 mm in length.

-

-

Mounting:

-

The arterial rings are mounted on two stainless steel wires or hooks in an organ bath.

-

One wire is fixed to a stationary support, and the other is connected to a force-displacement transducer to measure isometric tension.

-

The organ bath is filled with physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Equilibration and Viability Testing:

-

The arterial rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.

-

The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (KCl).

-

The presence of a functional endothelium can be assessed by pre-contracting the rings with an agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

-

-

Experimental Procedure:

-

Cumulative concentration-response curves are generated by adding increasing concentrations of PGF2α to the organ bath.

-

The change in isometric tension is recorded after each addition until a maximal response is achieved.

-

The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.

-

Conclusion and Future Directions

The current body of scientific literature strongly supports the role of PGF2α as a potent vasoconstrictor, acting primarily through the FP receptor and subsequent Gq/11-mediated signaling pathways. This action has significant implications for the regulation of blood pressure and local blood flow. In contrast, the physiological role of PGF1α in vascular tone remains largely undefined and warrants further investigation to determine its specific effects and potential therapeutic relevance. Future research should focus on direct comparative studies of PGF1α and PGF2α across various vascular beds and the elucidation of the signaling mechanisms of PGF1α in vascular smooth muscle. A deeper understanding of the distinct roles of PGF-series prostaglandins will be crucial for the development of targeted therapies for cardiovascular diseases.

References

- 1. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Influence of prostaglandins E1 and F2alpha on pulmonary vascular resistance, isolated lobar vessels and cyclic nucleotide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different responses to prostaglandin F2 alpha and E2 in human extra- and intramyometrial arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of prostaglandin F2 alpha on vasoconstrictor responses in the mesenteric vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actions of 8 epi prostaglandin F2alpha on isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin F1 Alpha (PGF1α): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin F1 alpha (PGF1α) is a naturally occurring eicosanoid, a class of lipid signaling molecules derived from fatty acids. As a member of the prostaglandin family, PGF1α is involved in a variety of physiological processes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and signaling pathways of PGF1α. It also outlines the principles of experimental methodologies used in its study, aiming to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Prostaglandin F1α is a derivative of prostanoic acid. Its structure consists of a cyclopentane ring with two aliphatic side chains.

Chemical Structure Diagram

Caption: 2D Chemical Structure of Prostaglandin F1 alpha.

Physicochemical Data

The quantitative properties of Prostaglandin F1α are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]heptanoic acid | [1] |

| CAS Number | 745-62-0 | [2][3][4] |

| Molecular Formula | C₂₀H₃₆O₅ | [1][2][3] |

| Molecular Weight | 356.5 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 102.5°C | [2][5] |

| Boiling Point (Est.) | 409.31°C | [2][5] |

| Solubility | DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 2 mg/ml | [2] |

| pKa (Predicted) | 4.78 ± 0.10 | [2] |

| Storage Temperature | -20°C | [2] |

Biosynthesis and Biological Role

Biosynthesis

Prostaglandin F1α is a metabolite of dihomo-γ-linolenic acid (DGLA) and is synthesized via the cyclooxygenase (COX) pathway.[2] DGLA is a 20-carbon omega-6 fatty acid found in cell membranes. Upon stimulation, DGLA is converted by COX enzymes (COX-1 and COX-2) into the unstable intermediate Prostaglandin H1 (PGH1).[6] PGH1 is then further metabolized to produce various prostaglandins of the 1-series, including PGF1α.[6][7]

Caption: Biosynthesis of Prostaglandin F1 alpha from DGLA.

Biological Functions

PGF1α is recognized as a stable metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3] Therefore, its levels can be used as an indicator of in vivo PGI2 production. PGF1α itself exhibits biological activities, including the ability to regulate smooth muscle contraction.[4] It is also significantly less potent than its 2-series counterpart, PGF2α, in inducing contractions in human respiratory smooth muscle and in binding to the ovine corpus luteum FP receptor.[6]

Signaling Pathway

Prostaglandins of the F-series exert their effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[2][4] While much of the detailed signaling research has been conducted on PGF2α, PGF1α is understood to act through the same receptor. The binding of PGF1α to the FP receptor, which is primarily coupled to the Gq alpha subunit (Gαq), initiates a downstream signaling cascade.

Activation of Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.

Caption: PGF1α signaling pathway via the FP receptor.

Experimental Protocols

Detailed, step-by-step experimental protocols are typically proprietary to the laboratories that develop them and are published in the methods sections of peer-reviewed journals. Below are overviews of the principles behind key experimental approaches for studying PGF1α.

Total Synthesis

The total synthesis of prostaglandins is a complex process in organic chemistry that involves multiple stereocontrolled steps to construct the intricate architecture of the molecule. Seminal work in this area has been published, often utilizing common synthetic intermediates to produce various prostaglandins, including PGF1α. These syntheses often involve:

-

Retrosynthetic Analysis: Breaking down the target molecule into simpler, commercially available starting materials.

-

Stereoselective Reactions: Employing reactions that control the three-dimensional arrangement of atoms, which is critical for biological activity.

-

Purification: Utilizing techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the final product and intermediates.

Quantification by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive and specific method used to measure the concentration of antigens, such as PGF1α, in biological fluids. The general principle involves a competitive binding reaction:

-

Sample Preparation: Plasma or other biological samples are collected and processed.

-

Competitive Binding: A known quantity of radiolabeled PGF1α (tracer) is mixed with a limited amount of a specific anti-PGF1α antibody. The unlabeled PGF1α in the sample competes with the tracer for binding to the antibody.

-

Separation: The antibody-bound prostaglandin is separated from the free (unbound) prostaglandin.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: The concentration of PGF1α in the sample is determined by comparing its inhibitory effect on tracer binding to a standard curve generated with known concentrations of unlabeled PGF1α.

Functional Assays (e.g., Smooth Muscle Contraction)

To study the biological activity of PGF1α, in vitro organ bath experiments are commonly employed:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., from the uterus, trachea, or blood vessel) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Transducer Connection: The tissue is connected to a force transducer, which measures changes in muscle tension.

-

Stimulation: PGF1α is added to the bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

-

Data Recording and Analysis: The contractile responses are recorded and analyzed to determine parameters such as the maximum effect (Emax) and the concentration that produces 50% of the maximal response (EC50). This allows for the characterization of the potency and efficacy of PGF1α on a specific tissue.

References

- 1. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 3. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. PROSTAGLANDIN F1ALPHA | 745-62-0 [amp.chemicalbook.com]

- 6. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Endogenous Biosynthesis of Prostaglandin F1 Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the endogenous biosynthesis of Prostaglandin F1 alpha (PGF1α). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the metabolic pathways, enzymatic processes, and quantitative data pertinent to PGF1α production. This document includes detailed experimental protocols and visual representations of the key pathways and workflows to facilitate a deeper understanding and practical application of this knowledge.

Introduction to Prostaglandin F1 Alpha Biosynthesis

Prostaglandin F1 alpha (PGF1α) is a member of the prostanoid family of lipid mediators, which are derived from 20-carbon polyunsaturated fatty acids. PGF1α is synthesized endogenously from dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid. The biosynthesis of PGF1α is a multi-step enzymatic process initiated by the cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms, COX-1 and COX-2, catalyze the conversion of DGLA into the unstable intermediate, Prostaglandin H1 (PGH1). PGH1 is then rapidly converted to PGF1α by the action of Prostaglandin F synthase, an enzyme belonging to the aldo-keto reductase (AKR) superfamily.

PGF1α is involved in various physiological processes, and understanding its biosynthesis is crucial for the development of therapeutic agents targeting inflammatory and other pathological conditions. This guide will delve into the specifics of this pathway, providing quantitative data and detailed methodologies for its study.

Quantitative Data on PGF1α Biosynthesis

The following tables summarize the available quantitative data related to the enzymes and molecules involved in the biosynthesis of PGF1α.

| Enzyme | Substrate | Product | Kcat (s⁻¹) | Reference |

| Ovine COX-1 | Arachidonic Acid | PGG2 | 300 | [1] |

| Murine COX-2 | Arachidonic Acid | PGG2 | 400 | [1] |

| Analyte | Matrix | Concentration | Method | Reference |

| 6-keto-PGF1α | Human Plasma | 1.9 ± 0.8 pg/mL | LC-MS/MS | [2] |

| 6-keto-PGF1α | Human Urine | 92 ± 51 pg/mL | LC-MS/MS | [2] |

| 6-keto-PGF1α | Human Urine | 168 ± 91 pg/mg creatinine | LC-MS/MS | [2] |

Table 2: Concentrations of 6-keto-Prostaglandin F1α in Human Samples. 6-keto-PGF1α is a stable metabolite of prostacyclin (PGI2), which is also derived from the COX pathway. Its levels can provide an indirect measure of COX activity.

Biosynthetic Pathway of Prostaglandin F1 Alpha

The endogenous synthesis of PGF1α from DGLA is a two-step enzymatic cascade.

Figure 1: Biosynthetic pathway of Prostaglandin F1 alpha.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PGF1α biosynthesis.

Cyclooxygenase (COX) Activity Assay

This protocol is adapted for measuring the conversion of DGLA to PGH1 by COX-1 and COX-2.

Materials:

-

Purified COX-1 or COX-2 enzyme

-

Dihomo-γ-linolenic acid (DGLA) substrate

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Stannous chloride (reducing agent)

-

Solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

-

Initiate the reaction by adding the DGLA substrate to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).

-

Terminate the reaction by adding a reducing agent such as stannous chloride to convert the PGH1 product to PGF1α.

-

Extract the prostaglandins from the reaction mixture using an organic solvent like ethyl acetate.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of PGF1α produced using a validated LC-MS/MS method.

Prostaglandin F Synthase Activity Assay

This protocol measures the conversion of PGH1 to PGF1α.

Materials:

-

Purified Prostaglandin F synthase (or a cell lysate containing the enzyme)

-

Prostaglandin H1 (PGH1) substrate (must be freshly prepared or handled with care due to its instability)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADPH (cofactor)

-

Solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and NADPH.

-

Add the Prostaglandin F synthase enzyme to the mixture.

-

Initiate the reaction by adding the PGH1 substrate.

-

Incubate the reaction at 37°C for a specified time.

-

Terminate the reaction by adding an acidic solution to stop the enzyme activity.

-

Extract the PGF1α product using an organic solvent.

-

Analyze the extracted sample by LC-MS/MS to quantify the PGF1α produced.

Quantification of PGF1α in Biological Samples by LC-MS/MS

This protocol outlines the general steps for extracting and quantifying PGF1α from cell culture or tissue samples.

Materials:

-

Biological sample (cell pellet or tissue homogenate)

-

Internal standard (e.g., deuterated PGF1α)

-

Solvent for extraction (e.g., a mixture of ethyl acetate and hexane)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system

Procedure:

-

Homogenize the biological sample in a suitable buffer.

-

Add the internal standard to the homogenate.

-

Extract the lipids, including PGF1α, using an organic solvent mixture.

-

Perform solid-phase extraction to clean up the sample and remove interfering substances.

-

Elute the prostaglandins from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and quantify PGF1α based on the signal of the analyte relative to the internal standard.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

References

Methodological & Application

Measuring Prostaglandin F1 Alpha in Human Plasma: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the accurate measurement of Prostaglandin F1 alpha (PGF1α) in human plasma is a critical tool for investigating a range of physiological and pathological processes. PGF1α is the stable, inactive metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Consequently, PGF1α levels in plasma serve as a reliable indicator of in vivo PGI2 production, offering valuable insights into cardiovascular health, inflammation, and other disease states.

These application notes provide a comprehensive overview of the methodologies for PGF1α measurement, detailed experimental protocols, and a summary of its clinical and research applications.

Introduction to Prostaglandin F1 Alpha

Prostacyclin (PGI2) is an eicosanoid synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase.[1] It plays a crucial role in maintaining vascular homeostasis. However, PGI2 is extremely unstable, with a half-life of only a few minutes in circulation. It rapidly hydrolyzes to the more stable compound, 6-keto-PGF1α, which is then further metabolized. For practical measurement purposes, 6-keto-PGF1α is often referred to as Prostaglandin F1 alpha (PGF1α) and its concentration in plasma is used as a surrogate marker for systemic PGI2 production.

The measurement of PGF1α is relevant in a variety of research and clinical contexts, including:

-

Cardiovascular Disease: Investigating the role of prostacyclin in hypertension, atherosclerosis, and thrombosis.[2]

-

Inflammatory Diseases: Studying the involvement of prostaglandins in conditions like rheumatoid arthritis.

-

Renal Disease: Assessing renal function and the involvement of prostaglandins in kidney pathophysiology.[3][4]

-

Pulmonary Hypertension: Monitoring disease progression and the effects of therapies targeting the prostacyclin pathway.[5]

-

Drug Development: Evaluating the pharmacological effects of drugs that modulate the cyclooxygenase or prostacyclin pathways.

Signaling Pathway of Prostacyclin (PGI2)

Prostacyclin exerts its biological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor located on the surface of platelets and vascular smooth muscle cells. This interaction initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.

References

Application Notes and Protocols for 6-keto-PGF1 alpha ELISA Kit with Urine Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the quantitative determination of 6-keto-prostaglandin F1 alpha (6-keto-PGF1α) in urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

6-keto-prostaglandin F1 alpha (6-keto-PGF1α) is the stable, inactive hydrolysis product of prostacyclin (PGI2).[1][2][3] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[1][2] Due to the very short half-life of PGI2 (2-3 minutes in buffer), direct measurement is impractical.[4][5] Therefore, the quantification of 6-keto-PGF1α serves as a reliable index of PGI2 production.[3][5] This ELISA kit provides a sensitive and specific method for measuring 6-keto-PGF1α levels in urine, which can be indicative of systemic PGI2 synthesis. The assay operates on the principle of competitive binding, where 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled 6-keto-PGF1α for a limited number of binding sites on a specific antibody.[1][2]

Signaling Pathway of 6-keto-PGF1 alpha Formation

Prostacyclin (PGI2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. PGI2 is then non-enzymatically hydrated to the more stable 6-keto-PGF1α.[5]

Figure 1: Simplified signaling pathway of 6-keto-PGF1 alpha formation.

Experimental Protocols

This protocol is a general guideline. Please refer to the specific kit manual for precise instructions.

3.1. Reagent Preparation

-